3-(N-ニトロソメチルアミノ)プロピオニトリル

概要

説明

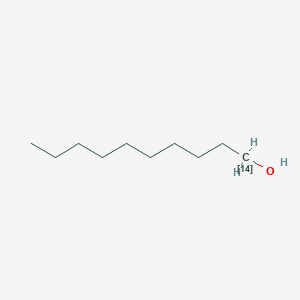

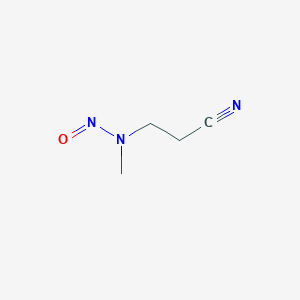

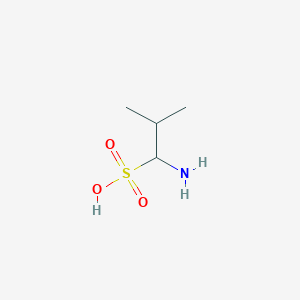

3-(N-Nitrosomethylamino)propionitrile (NMAM) is a chemical compound that belongs to the family of nitrosamines. NMAM is a colorless, odorless, and tasteless compound that is used in scientific research to induce tumors in laboratory animals. This compound is highly carcinogenic and has been linked to the development of cancer in humans.

科学的研究の応用

発がん性研究

3-(N-ニトロソメチルアミノ)プロピオニトリルは、実験動物において強力な発がん物質として同定されています。 これは、ビンロウジュの噛みタバコ使用者(ベテルクワ使用者)の唾液中に検出され、F344ラットの鼻腔における悪性腫瘍の発症と関連付けられています . この化合物は、発がんのメカニズムを理解し、がん予防戦略を開発するための研究に使用されています。

DNAメチル化分析

この化合物のDNAをメチル化する可能性は、科学的研究で評価されています。 これは、F344ラットの肝臓、鼻粘膜、食道、および口腔組織において、メチル化グアニンの形成を誘導することが示されています . この用途は、がんの発症に寄与する遺伝的およびエピジェネティックな要因を理解するために不可欠です。

化学物質の安全性およびリスク評価

3-(メチルニトロソアミノ)プロピオニトリルは、国際がん研究機関(IARC)によって2B類の発がん物質として分類されています。 その存在は、消費製品および環境において、潜在的な健康リスクを評価するために監視されています . この分野の研究は、安全な曝露レベルを確立し、規制政策を知らせることを目指しています。

医薬品中の不純物低減

この化合物は、変異原性および潜在的な発がん性があるため、医薬品業界で懸念事項となっています。 研究では、医薬品製品におけるその存在を制限するための戦略、例えば、その形成に必須の試薬である亜硝酸塩の除去に焦点を当てています . この研究は、医薬品の安全性を確保するために不可欠です。

ビンロウジュの噛みタバコによる発がん

ビンロウジュの噛みタバコの咀嚼に関連する発がん過程における3-(メチルニトロソアミノ)プロピオニトリルの役割を理解するための研究が行われています。 これは、ビンロウジュの噛みタバコに見られるさまざまな化合物の発がん可能性を解明するためのより広範な研究の一部です .

DNAのシアノエチル化

この化合物のDNAをシアノエチル化する能力は、変異やがんにつながる可能性のあるプロセスとして研究されています。 シアノエチル化グアニンの最も高いレベルは、この化合物の発がん効果の主な標的器官である鼻腔で検出されました . この研究は、がんの発生中に起こる分子変化を理解するのに役立ちます。

Safety and Hazards

生化学分析

Biochemical Properties

It is known that this compound can act as a nitric oxide (NO) donor . Nitric oxide plays a crucial role in various biochemical reactions, including vasodilation, neurotransmission, and immune response.

Cellular Effects

The cellular effects of 3-(N-Nitrosomethylamino)propionitrile are primarily related to its carcinogenic properties. It has been shown to be one of the major causes of lung cancer in animals

Molecular Mechanism

It is known to be metabolized to 3-aminobenzamide and N-nitrosodimethylamine (NDMA) by cytochrome P450 enzymes . These metabolites are known to be potent carcinogens.

Dosage Effects in Animal Models

The effects of 3-(N-Nitrosomethylamino)propionitrile vary with different dosages in animal models. High doses of this compound have been shown to cause lung cancer in animals

Metabolic Pathways

It is known to be metabolized by cytochrome P450 enzymes to form carcinogenic metabolites .

特性

IUPAC Name |

N-(2-cyanoethyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDLDFBKYBGNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975579 | |

| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylnitrosoaminopropionitrile is a light yellow liquid. (NTP, 1992) | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

216 to 217 °F at 0.04 mmHg (NTP, 1992) | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

60153-49-3 | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Methylnitrosoamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60153-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylnitrosamino)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060153493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-NITROSOMETHYLAMINO)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5H2T1W5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-(methylnitrosamino)propionitrile linked to betel quid chewing?

A1: Research has detected MNPN in the saliva of betel quid chewers at levels ranging from 0.5 to 11.4 micrograms/liter. [] This suggests that the chewing process, particularly when tobacco is involved, creates conditions favorable for the formation of this nitrosamine from precursors like arecoline, a major alkaloid found in the areca nut. [, ]

Q2: What makes 3-(methylnitrosamino)propionitrile carcinogenic?

A2: MNPN exerts its carcinogenic effects through DNA damage. Upon metabolic activation, likely involving alpha-hydroxylation, MNPN can form reactive species like 2-cyanoethyldiazohydroxide. [] This reactive intermediate can then react with DNA bases, primarily guanine, forming adducts like 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine. [] These DNA adducts disrupt the normal function of DNA, potentially leading to mutations and ultimately cancer. []

Q3: What specific cancers are associated with 3-(methylnitrosamino)propionitrile exposure?

A3: Animal studies in F344 rats have shown that MNPN induces a high incidence of malignant tumors in various organs. These include tumors of the nasal cavity, liver, esophagus, tongue, pharynx, and forestomach. [, , ] The nasal cavity appears to be a major target, showing the highest levels of MNPN-induced DNA adducts. []

Q4: How does the carcinogenicity of 3-(methylnitrosamino)propionitrile compare to other related compounds?

A4: Studies comparing the toxicity of various areca nut-related compounds indicate that MNPN exhibits potent carcinogenic activity in F344 rats. [] In fact, it has been identified as a more potent carcinogen than its analogue, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, in both mouse skin and rat oral mucosa models. []

Q5: Are there any specific DNA adducts formed by 3-(methylnitrosamino)propionitrile that are considered as biomarkers of exposure?

A5: Yes, the detection of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine in DNA can serve as biomarkers for MNPN exposure. These adducts are formed through the reaction of metabolically activated MNPN with DNA. [] Researchers have successfully measured these adducts in the liver, nasal mucosa, and esophagus of F344 rats treated with MNPN. []

Q6: Is there any research on the structure-activity relationship of 3-(methylnitrosamino)propionitrile and its analogues?

A6: While specific structure-activity relationship studies for MNPN are not detailed in the provided papers, research comparing MNPN with related compounds like 3-(methylnitrosamino)propionaldehyde (MNPA) offers some insights. For instance, MNPA has been shown to be more cytotoxic than MNPN in cultured human buccal epithelial cells. [] Further research is needed to fully elucidate the impact of structural modifications on the carcinogenic potency of MNPN and its analogues.

Q7: What are the implications of these findings for human health?

A7: Although the studies mentioned primarily focus on animal models, the presence of MNPN in the saliva of betel quid chewers and its potent carcinogenicity in animals raise concerns about its potential role in human oral cancer development. [, ] Further research is necessary to confirm the direct link between MNPN exposure and oral cancer in humans.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)

![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B133836.png)

![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)